N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide is a complex organic compound of significant interest in multiple fields including chemistry, biology, and medicine. This compound possesses a unique structure which allows for versatile applications and interactions with various biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide typically involves a multi-step process. The starting materials are often selected for their availability and reactivity, including intermediates that facilitate specific functional group transformations. Key steps include:
Formation of the pyrido[2,3-d]pyrimidin-3(4H)-yl intermediate: : This is achieved through cyclization reactions under controlled conditions.
Substitution Reactions: : Incorporating the phenyl and trifluoromethyl groups often involves nucleophilic aromatic substitution reactions, with conditions optimized for yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound leverages high-throughput automated synthesizers and stringent quality control measures. Typical conditions include the use of:
Solvent systems that optimize solubility and reaction kinetics.
Catalysts that increase efficiency and selectivity.
Temperature-controlled reactors to manage exothermic or endothermic reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide can undergo several types of reactions including:
Oxidation: : Generally facilitated by oxidizing agents such as potassium permanganate or molecular oxygen.
Reduction: : Often achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : This includes electrophilic and nucleophilic substitutions depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used include halogenating agents for substitution reactions, and specific catalysts that ensure regioselectivity and stereoselectivity. Conditions often involve precise control of pH, temperature, and solvent systems to drive the reactions towards desired products.
Major Products Formed
The major products from these reactions include functionalized derivatives of the original compound, which can be further utilized or modified depending on the intended application.
Scientific Research Applications
Chemistry
In chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. Its unique structure facilitates the study of reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s interaction with enzymes and receptors provides insights into cellular pathways and mechanisms. It is often used as a probe or inhibitor in biochemical assays.
Medicine
N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide has potential therapeutic applications due to its ability to modulate biological targets. It is studied for its potential use in treating diseases such as cancer and inflammatory disorders.
Industry
In industrial applications, this compound is explored for its role in developing new materials, particularly where its unique chemical properties can enhance performance characteristics such as stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide involves binding to specific molecular targets such as enzymes or receptors. This binding can result in the inhibition or activation of particular biochemical pathways. The compound’s structure allows it to fit into the active sites of target molecules, influencing their function and thereby modulating physiological processes.
Comparison with Similar Compounds
Compared to similar compounds, N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide stands out due to its trifluoromethyl group which enhances its lipophilicity and metabolic stability. Similar compounds include:
N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-chlorobenzamide
N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-methylbenzamide: These analogs differ in their substituents on the benzamide moiety, which can affect their pharmacokinetic and pharmacodynamic properties.
Hope this deep dive into this compound serves you well. Anything else you're curious about?
Properties
IUPAC Name |
N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N4O2/c1-13-27-19-17(9-5-11-26-19)21(31)29(13)15-7-4-6-14(12-15)28-20(30)16-8-2-3-10-18(16)22(23,24)25/h2-12H,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDBUSUNENTVTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.